molecular formula C22H21NO5 B214492 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214492
M. Wt: 379.4 g/mol
InChI Key: INSZZTVJIIVLKE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. In

Scientific Research Applications

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool for studying the role of NHE in various physiological and pathological processes. For example, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and migration of cancer cells by disrupting the regulation of intracellular pH and cell volume. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been used to study the role of NHE in ischemic brain injury, cardiac hypertrophy, and renal tubular acidosis.

Mechanism of Action

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of NHE, which is responsible for extruding protons from cells in exchange for sodium ions. By blocking NHE, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one disrupts the regulation of intracellular pH and cell volume, leading to a variety of cellular effects.
Biochemical and Physiological Effects
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis, and modulation of ion channel activity. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to protect against ischemic brain injury, cardiac hypertrophy, and renal tubular acidosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potency and specificity for NHE inhibition. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and has been extensively studied, making it a well-characterized tool for studying the role of NHE in various physiological and pathological processes. However, one limitation of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and specific NHE inhibitors that can be used in clinical settings. Another area of interest is the identification of other cellular targets of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, which may provide new insights into the mechanisms of its pharmacological effects. Finally, there is a need for further studies to elucidate the role of NHE in various physiological and pathological processes, which may lead to the development of novel therapies for a variety of diseases.

Synthesis Methods

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,3-dihydro-1H-inden-2-one with 3-(tert-butoxycarbonyl)propenal to form 3-(tert-butoxycarbonyl)-2-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)propanoic acid. This is followed by the removal of the tert-butoxycarbonyl protecting group to obtain 2-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)propanoic acid, which is then condensed with 4-hydroxy-3-(propan-2-yl)phenylacetic acid to form 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.

properties

Product Name

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C22H21NO5/c1-14(2)23-18-6-4-3-5-17(18)22(26,21(23)25)12-16(24)9-7-15-8-10-19-20(11-15)28-13-27-19/h3-11,14,26H,12-13H2,1-2H3/b9-7+

InChI Key

INSZZTVJIIVLKE-VQHVLOKHSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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